![molecular formula C17H17N3O3S B2755760 N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-85-9](/img/structure/B2755760.png)
N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .Scientific Research Applications
COX-2 Inhibition for Inflammation and Pain Management
The compound has been investigated as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to inflammatory mediators. Selective COX-2 inhibitors are valuable for managing pain, inflammation, and fever while minimizing adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound’s structure and binding affinity make it a promising candidate for further exploration in this context.
Antibacterial Activity
Research has explored the antibacterial potential of heterocyclic pyrimidine derivatives. While not directly related to the compound , similar pyrimidine scaffolds have demonstrated antibacterial effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi . Investigating the compound’s antibacterial properties could yield valuable insights.
Cascade Reactions and Synthesis of Pyrimidine Derivatives
The compound’s structure may allow for novel synthetic routes. For instance, cascade reactions involving oxidative dehydrogenation, annulation, and oxidative aromatization have been used to synthesize pyrimidine derivatives . Exploring analogous methods could lead to the development of related compounds with distinct properties.
Anti-HIV Activity
While not directly studied for this compound, related 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been screened for anti-HIV activity. Investigating whether our compound exhibits similar effects against HIV-1 and HIV-2 strains could be worthwhile .
Antinociceptive Properties
In the formalin test, several derivatives of this compound demonstrated significant antinociceptive activity. Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited high potency and selectivity against COX-2 . Further studies could explore its potential as an analgesic agent.
Mechanism of Action
Target of Action
It’s known that thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have shown high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines .
Mode of Action
Thiazolo[3,2-a]pyrimidines are structurally similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound might interact with its targets in a similar manner to purine derivatives.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have demonstrated a broad spectrum of pharmacological activity , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines , it can be inferred that this compound might induce cell death in tumor cells, inhibit bacterial growth, or reduce inflammation at the cellular level.
Future Directions
Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-10-24-17-19-9-14(16(22)20(11)17)15(21)18-8-7-12-3-5-13(23-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSOOTUUKBRNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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